Vitamin B12-Co(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

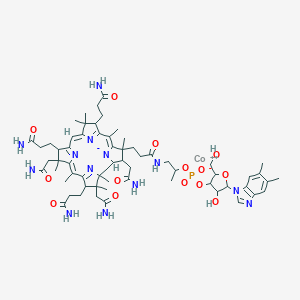

Vitamin B12-Co(II), also known as Vitamin B12-Co(II), is a useful research compound. Its molecular formula is C62H89CoN13O14P and its molecular weight is 1329.3 g/mol. The purity is usually 95%.

The exact mass of the compound Vitamin B12-Co(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vitamin B12-Co(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin B12-Co(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Formation of Cob(II)alamin

Cob(II)alamin can be formed through various reactions:

- Homolytic Cleavage: Adenosylcobalamin (AdoCbl), which has cobalt in the +3 oxidation state, can undergo homolytic cleavage of the Co-C bond to generate cob(II)alamin and a 5'-deoxyadenosyl radical . AdoCbl Co III →Cob II alamin+5 deoxyadenosyl radical

- Reduction of Cob(III)alamin: Cob(III)alamin can be reduced to cob(II)alamin under anaerobic conditions .

- Photolysis and Thermolysis: Alkylcobalamins and alkylcobaloximes undergo photolysis and thermolysis, yielding cob(II)alamin as a product .

Reactions of Cob(II)alamin

Cob(II)alamin participates in a variety of chemical reactions, often acting as an intermediate in B12-dependent enzymatic processes:

- Hydrogen Abstraction: In isomerization reactions, the adenosyl radical (formed from AdoCbl) abstracts a hydrogen atom from the substrate, leading to substrate radical formation and rearrangement. Subsequently, a hydrogen atom is abstracted from the adenosyl group, reforming Co(III) adenosylcobalamin .

- Methyl Transfer Reactions: In methyl transfer reactions, cobalamin cycles between Co(III) and Co(I), facilitating the transfer of a methyl group from methyl-tetrahydrofolate to homocysteine, generating methionine . Cob(II)alamin is an intermediate in this process, being further reduced to Co(I).

- Reactions with Nitrogen Oxides: Cob(II)alamin reacts with nitric oxide (NO) and other nitrogen oxides, which is relevant to the biological activity of vitamin B12 .

Cob(II)alamin in Catalysis

Vitamin B12 derivatives, including cob(II)alamin, have been used as catalysts in various organic reactions . These reactions often involve the formation of organometallic species with relatively weak cobalt-carbon bonds that can undergo either homolytic or heterolytic dissociation .

- C-C Bond Forming Reactions: Vitamin B12 can catalyze radical C-C bond-forming reactions . These reactions are initiated by the reduction of a cobalt species, often to Co(I), which then reacts with an electrophilic substrate to form a Co-C bond. Homolysis of this bond generates a radical that can engage in various reactions .

- Dehalogenation Reactions: Vitamin B12 and its derivatives can be used in dehalogenation reactions . These reactions involve the formation of a Co-C bond, with the elimination of a halide.

- Cyclopropanation: Cobalamin derivatives can catalyze the cyclopropanation of styrenes with ethyl diazoacetate . For example, (H2O)Cbl (a B12 derivative) has been shown to be an effective catalyst for this reaction .

Table: Influence of B12 Catalyst on Cyclopropanation of Styrene

| Catalyst | Yield (%) | cis:trans | ee (%) |

|---|---|---|---|

| (CN)Cbl | 34 | 56:44 | 47(29) |

| (H2O)Cbl | 98 | 61:39 | 64(54) |

| MeCbl | 86 | 61:39 | N/A |

Metalation

CobW, a GTPase, is a predicted Co(II)-chaperone for vitamin B12 . Upon binding nucleotide (GTP) and Mg(II), CobW assembles a high-affinity site that can obtain Co(II) or Zn(II) from the intracellular milieu .

Propriétés

Numéro CAS |

14463-33-3 |

|---|---|

Formule moléculaire |

C62H89CoN13O14P |

Poids moléculaire |

1329.3 g/mol |

Nom IUPAC |

cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |

Clé InChI |

ASARMUCNOOHMLO-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Synonymes |

cob(II)alamin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.